

Application Notes and Protocols for the Synthesis of Riociguat Intermediates

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Compound of Interest

Compound Name: ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

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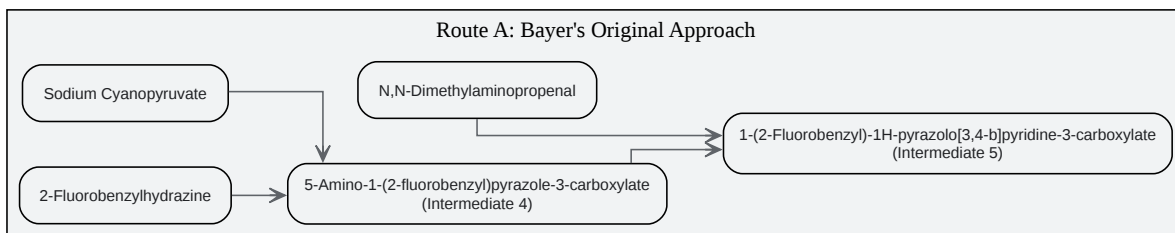
Introduction

Riociguat is a soluble guanylate cyclase (sGC) stimulator used for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).^[1] The synthesis of Riociguat involves several key intermediates, and various synthetic routes have been developed to improve efficiency, reduce costs, and increase yields. These notes provide detailed protocols for the synthesis of crucial Riociguat intermediates, present quantitative data in a structured format, and include diagrams to illustrate the synthetic pathways.

Key Synthetic Pathways Overview

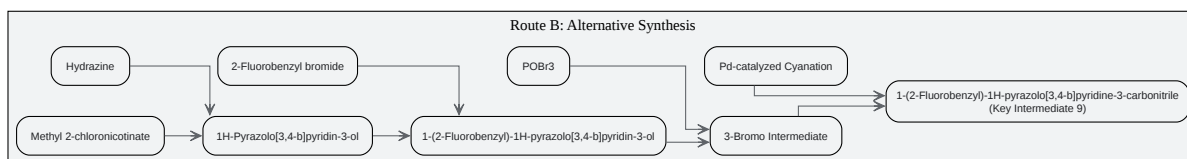
The synthesis of Riociguat primarily revolves around the construction of the core pyrazolo[3,4-b]pyridine ring system, followed by the formation of the substituted pyrimidine ring. Several routes have been reported, with a common key intermediate being 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile.^[2]

Below are diagrams illustrating two major synthetic approaches to a key pyrazolo[3,4-b]pyridine intermediate.



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Caption: Bayer's initial synthetic route to the pyrazolo[3,4-b]pyridine core.



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Caption: An alternative route starting from methyl 2-chloronicotinate.[2]

Synthesis of Key Intermediates: Protocols and Data

Intermediate 1: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

This intermediate is central to several synthetic strategies for Riociguat.[2]

Protocol 1: From 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

- **Reaction Setup:** Dissolve 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (2.0 g, 0.0074 mol) in toluene (50.0 ml).
- **Dehydration:** Add thionyl chloride (SOCl₂) to the solution at room temperature.
- **Heating:** Heat the reaction mixture and maintain it at 110°C overnight.
- **Quenching:** Cool the reaction mass to room temperature and quench it with ice water.
- **Extraction:** Separate the organic layer and dry it over sodium sulfate (Na₂SO₄).
- **Purification:** Distill off the solvent to obtain the crude product. Purify the crude product by column chromatography.

Quantitative Data:

Parameter	Value	Reference
Starting Material	1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide	
Yield	75%	
Melting Point	80.4-82.0°C	

Protocol 2: Four-step Synthesis from Methyl 2-chloronicotinate[2][3]

This route provides an alternative with a good overall yield.

- **Hydrazinolysis and Cyclization:** Methyl 2-chloronicotinate undergoes hydrazinolysis and intramolecular substitution in one step to yield 1H-pyrazolo[3,4-b]pyridin-3-ol.
- **N1-Benzylation:** Regioselective N1-benylation of 1H-pyrazolo[3,4-b]pyridin-3-ol with 2-fluorobenzyl bromide affords 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol.
- **Bromination:** The resulting alcohol is treated to yield 1-(2-fluorobenzyl)-3-bromo-1H-pyrazolo[3,4-b]pyridine.

- Cyanation: A Palladium-catalyzed cyanation of the bromo-intermediate yields the final product, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile.

Quantitative Data:

Parameter	Value	Reference
Starting Material	Methyl 2-chloronicotinate	[2][3]
Overall Yield	55%	[2][3]
Number of Steps	4	[2][3]

Intermediate 2: 5-Amino-1-(2-fluorobenzyl)pyrazole-3-methyl ester

This intermediate is part of the synthetic route reported by Bayer.[1]

Protocol 3: Cyclization Reaction[1]

- Reaction: 2-fluorobenzylhydrazine is reacted with sodium cyanopyruvate.
- Cyclization: The reaction mixture undergoes cyclization to form 5-amino-1-(2-fluorobenzyl)pyrazole-3-methyl ester.

Note: Specific reaction conditions and yields for this isolated step are not detailed in the provided search results, as an improved process eliminates the need for its purification.[1]

Intermediate 3: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-methyl ester

An improved synthesis for this intermediate has been developed to increase yield and reduce cost.[1]

Protocol 4: Improved Synthesis[1]

- Reaction Setup: Start with the unpurified 5-amino-1-(2-fluorobenzyl)pyrazole-3-methyl ester from the previous step.

- **Reagent Substitution:** Instead of the expensive N,N-dimethylaminopropenal, use the more cost-effective 1,1,3,3-tetramethoxypropane.
- **Reaction:** The reaction is carried out to form the pyrazolo[3,4-b]pyridine ring system.
- **Optimization:** This method also involves reducing the amount of trifluoroacetic acid used.

Quantitative Data:

Parameter	Value	Reference
Key Improvement	Replacement of N,N-dimethylaminopropenal with 1,1,3,3-tetramethoxypropane	[1]
Advantage	Increased yield, reduced cost, simplified process	[1]

Intermediate 4: 1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide Hydrochloride

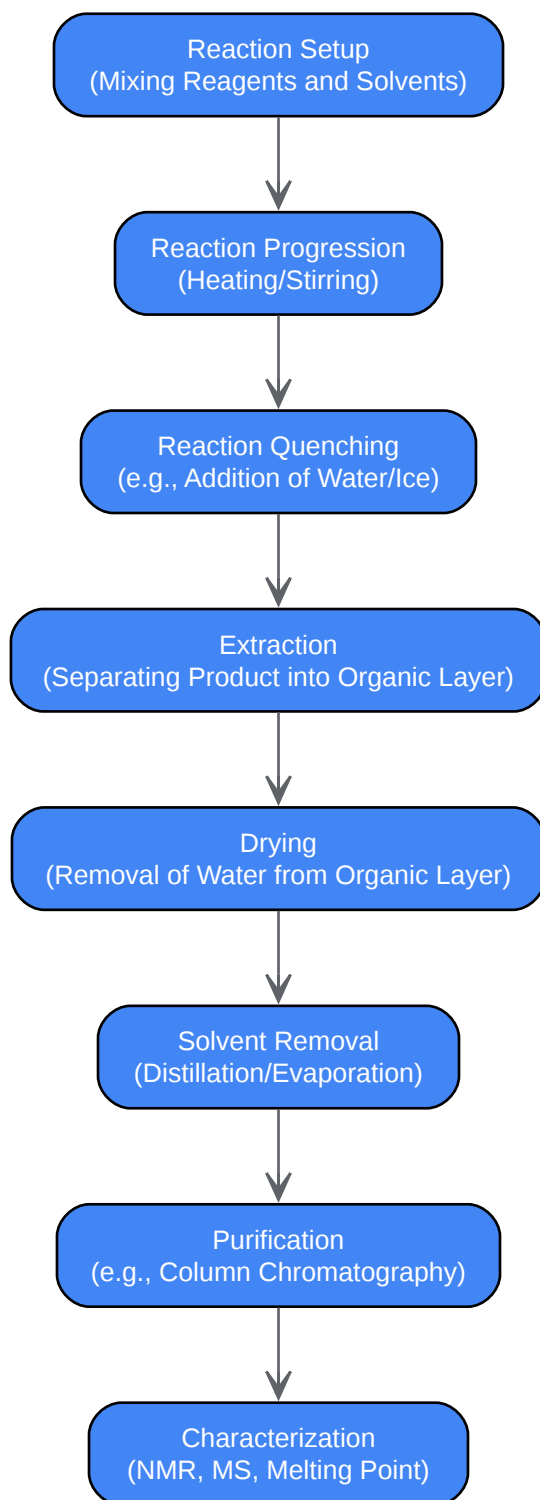
This intermediate is formed from the corresponding carbonitrile.

Protocol 5: From Carbonitrile

- **Imidate Formation:** Dissolve 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (3.645g, 0.0144 mol) in methanol (150.0ml) and add sodium methoxide (NaOCH₃) at room temperature. Maintain for 6 hours.
- **Ammonium Chloride Addition:** To the resulting solution containing the imidate, add glacial acetic acid (3.376g, 0.034 mol) and ammonium chloride (1.85g, 0.034 mol) at room temperature.
- **Reflux:** Heat the reaction mass and maintain it at reflux temperature for 12 hours.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of these intermediates can be visualized as follows:



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Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of Riociguat intermediates can be achieved through various routes, each with its own advantages. The choice of a particular synthetic pathway may depend on factors such as cost of starting materials, desired yield, and scalability. The protocols and data provided here offer a comprehensive overview for researchers and professionals in drug development.

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